molecular formula C12H22O3 B12516188 Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate CAS No. 651712-11-7

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate

Cat. No.: B12516188
CAS No.: 651712-11-7
M. Wt: 214.30 g/mol
InChI Key: QOMMIUJSZUYAPW-GXSJLCMTSA-N
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Description

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate is an organic compound with a unique structure that includes a hydroxy group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate typically involves the use of starting materials such as ethyl acetoacetate and specific chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.

Scientific Research Applications

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5R,6S,7R)-6-ethyl-2,6,7-trimethyl-5-propylnonane
  • 6-hydroxy-7-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone

Uniqueness

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

651712-11-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate

InChI

InChI=1S/C12H22O3/c1-5-15-12(14)10(3)8-6-7-9(2)11(4)13/h8-9,11,13H,5-7H2,1-4H3/t9-,11+/m0/s1

InChI Key

QOMMIUJSZUYAPW-GXSJLCMTSA-N

Isomeric SMILES

CCOC(=O)C(=CCC[C@H](C)[C@@H](C)O)C

Canonical SMILES

CCOC(=O)C(=CCCC(C)C(C)O)C

Origin of Product

United States

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